Journal Name:Energy Advances
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00309K
Perovskites (ABO3) constitute an important category of oxygen carriers for applications in thermochemical redox processes. This study aims to derive the relationship of cation dependent parameters including the tolerance factor (τ), critical radius (Rc), free volume (VF), electronegativity (χ), and metal–oxygen bond energy (λ) with O2/CO evolution efficiencies during redox steps of LaxSr1−xMnyAl1−yO3 (x = 0.4, 0.5, and 0.6 and y = 0.4, 0.5, 0.6, and 0.75) perovskite series. Such parameters can reflect the lattice structural variations and bond polarity in these materials. The observed trends of O2/CO evolution are nearly reversed, with regard to the variations in cation constitution. Inconclusive correlations were observed for τ, Rc, and VF during reduction and re-oxidation, indicating that the role of these parameters in representing the observed redox behaviour is limited. In contrast, the cation electronegativities and metal–oxygen bond energies were found to induce a significant impact in depicting the redox chemistry of these materials. Rather than the individual effects, the entire cationic constituents are found to synergistically influence the reduction and re-oxidation reactions of the oxygen carriers used in this study. Direct relationships are observed for the calculated values of both χ and λ with the experimentally derived O2/CO evolution. The outcomes of this study can possibly influence the design of oxygen carriers with an improved performance in thermochemical processes for converting CO2 and utilizing solar energy.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00148A
Organic electrodes for batteries have been receiving tremendous impetus in the recent past for sustainable development. A metal-free crystalline and porous covalent imine network (Tp-THzT-CIN) has been synthesized via solvothermal Schiff-base condensation between a trialdehyde (Tp) and a triamine (THzT). This network is laden with lithium ion exchange sites, accessible open pores, high specific surface area and the presence of heteroatoms that enable lithium ions to intercalate into the pores. When explored as an anode material for lithium ion batteries it exhibits a specific capacity of 82 mA h g−1 at a current density of 50 mA g−1. Interestingly, when this CIN material is coupled with reduced graphene oxide (rGO), its efficiency has been enhanced many fold and it exhibits a specific capacity of 123 mA h g−1 at a current density of 50 mA g−1.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00247G
BiVO4 is a well-known n-type semiconductor with great potential for photoelectrochemical (PEC) conversion of solar energy into chemical fuels. Nevertheless, photocurrent densities achieved for bare BiVO4 photoanodes are still far from their theoretical maximum due to the sluggish water oxidation kinetics and limitation in electron-hole recombination. In this work, magnetron sputtering deposition was used for depositing FeMOx (M = Ni, Mn) as cocatalyst layers to induce p–n heterojunctions and suppress charge recombination on BiVO4 photoanodes. The all-sputtered p–n heterojunction BiVO4/FeMnOx exhibited the highest photocurrent density (1.25 mA cm−2 at 1.23 V vs. RHE) and excellent chemical stability, indicating that the combination of Mn sites on Fe-based oxides provides promising cocatalytic materials for PEC applications. Experimental and theoretical techniques were used to investigate the interfacial band alignment and charge transport properties of BiVO4/FeMOx (M = Ni, Mn) heterojunctions. Our results show that type II heterojunctions arise in the BiVO4/FeMOx (M = Ni, Mn) interface after equilibrium, thereby providing potential barriers to inhibit electron flow from the BiVO4 to the FeMOx layers. Furthermore, the BiVO4/FeMnOx film showed a larger space charge region (SCR) characterized by a more intense built-in electric field than BiVO4/FeNiOx, explaining its higher PEC performance. In summary, this work provides a viable technique for producing photocatalytic heterojunction systems based on metal oxide semiconductors and introduces simple tools for investigating interface effects on photoinduced charge carrier pathways for PEC applications.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00146B
CoNiZnFe2O4 was synthesized and characterized using techniques such as powder XRD, Raman spectroscopy, and infrared (IR) spectroscopy. The optical band-gap energy and thermal stability of CoNiZnFe2O4 were also explored. The effect of 2% by mass of CoNiZnFe2O4 on the thermal decomposition of ammonium nitrate (AN) was studied using simultaneous thermal analysis (TG-DTA). The presence of CoNiZnFe2O4 in AN converts the endothermic curve of AN into an exothermic curve with a reduction in the peak temperature by 20 °C. The kinetic investigations suggest that the thermal decomposition of AN + CoNiZnFe2O4 occurs at a lower activation energy (by 76 kJ mol−1) with a decreased pre-exponential factor (by 0.4 min−1), suggesting a faster decomposition of AN in the presence of CoNiZnFe2O4. The findings of the present work suggest that AN + CoNiZnFe2O4 can be used in place of pure AN as an oxidizer in military applications.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00207H
Anion exchange membranes (AEMs) are membranes with positively charged functional groups that enable anion transport. AEMs can be used as a solid ion conductor in hydrogen fuel cells, which have the potential for providing clean energy in an alkaline environment at low operating temperatures and with non-precious metals. AEMs are also used in water filtration, including in the process of desalination. As more applications of AEMs are explored, especially in non-ideal operational conditions, it is important to understand how their performance depends on the specific properties of their environment. For example, physical properties, such as shear modulus, Young's modulus, and storage modulus, can be correlated with an increased barrier to ion conduction and peak power output. This suggests that there is an optimum pH for performance because the alkaline solution interacts with the membranes to yield maximum flexibility that allows charges to flow through. In this study, meta-terphenyl fluoro-alkylene trimethylammonium (mTPN1-TMA) membranes and Sustainion membranes were incorporated in a membrane electrode assembly (MEA) operated at different flow rates: (a) 600 sccm on the anode and 1200 sccm on the cathode (b) 700 sccm on the anode and 1400 sccm on the cathode. The pH of the solution inside the MEA was measured, and the membranes’ relative surface modulus, Young's modulus, and storage modulus were measured by atomic force microscopy, Instron, and dynamic mechanical analysis, respectively. The modulus data suggest that the membrane stiffens at pH-9 and becomes more flexible at pH-10. Both mTPN1-TMA and sustainion membranes demonstrated higher power output at pH-10 suggesting that membrane flexibility is indeed necessary for ion conduction, without affecting durability. X-ray computed tomography (XCT) was performed on the cross-section of MEA to confirm the change in the thickness of the membrane owing to the different modulus at pH-9 and 10.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00128D
The design and synthesis of non-precious-metal single-atom catalysts with favorable coordination environments and abundant accessible active sites to boost the sluggish oxygen reduction reaction (ORR) is highly desirable for both fuel cells and metal–air batteries. In this work, atomic Fe/Co dual sites anchored on N-doped carbon nanosheets (Fe/Co–N–C NSs) with thickness below 8 nm are fabricated via a polyvinylpyrrolidone-directed chemical blowing strategy together with a subsequent pickling step and metal atom trapping. Detailed characterizations including atomic-resolved HAADF-STEM observation and BET analysis revealed that the dual-metallic Co/Fe–Nx moieties are uniformly dispersed in highly porous Fe/Co–N–C NSs with abundant hierarchical pores below 4 nm. Thanks to the synergic effect of dual-metallic Fe/Co–Nx active sites and abundant accessible catalytic sites provided from the hierarchically porous nanosheet structures, the resultant Fe/Co–N–C NSs delivered excellent ORR performance in 0.1 M KOH with a positive half-wave potential (E1/2) of 0.88 V vs. RHE, high kinetic current density (Jk) of 24.8 mA cm−2 at 0.85 V and robust stability, exceeding those of commercial Pt/C and mono-metallic Fe–N–C NSs. When Fe/Co–N–C NSs were employed as air cathode catalysts for primary Zn–air batteries, the assembled cells delivered an open-circuit voltage up to 1.52 V and a peak power density of 165 mW cm−2.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00278G
The practical capacity utilization of LiCoO2 is limited to 50–70% due to the dramatic volume shrinkage induced cracks and subsequent interface parasitic reactions at high voltage. However, the fundamental understanding of the dramatic lattice volume shrinkage remains unclear. In this work, we discover that the delithiation paths have an impact on the lattice volume turning point of LixCoO2, where the corresponding capacity utilization can be as low as 62.5% or as high as 75% consequently. In addition, the O ↔ O interlayer distance across the Li layer (O(d3)) mainly contributes to the volume increase before 62.5–75% delithiation, and the O ↔ O interlayer distance across the Co layer (O(d2)) is the dominant factor for the dramatic volume decrease after the volume turning point. The electron localization function (ELF) around O keeps increasing during delithiation and it increases significantly after more than 62.5% delithiation, indicating that the lattice oxygen participates in charge compensation during the whole delithiation process and it becomes the main contributor to the charge compensation at a high delithiated state compared with Co. This work unravels the fundamental reason for the dramatic volume shrinkage of LixCoO2 at high voltage. It claims that the antisite defects (CoLi) of LiCoO2 should be designed carefully owing to the weaker Co–O bond strength and further oxygen release, which accelerate the degradation of LiCoO2, although it can increase the voltage of LiCoO2. More importantly, LiCoO2 material design with elemental doping, oxygen defects (VO), Li defects (VLi), and Co defects (VCo) will contribute to the capacity utilization of LiCoO2.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00211F
Nickel-rich layered transition metal oxides (LiNixMnyCo1−x−yO2 (x ≥ 0.6), Ni-rich NMCs) have been under intense investigation as high-energy density and low-cost positive electrode materials for Li-ion batteries. However, insufficient cyclic and thermal stability as well as low tap density hinder broad commercial application of commonly used polycrystalline Ni-rich NMCs. Here, we report on single crystal Ni-rich NMCs with improved cycling stability and ultra-high tap density up to 3.0 g cm−3 coupled with high discharge capacity, resulting in enhanced volumetric energy density of prepared electrodes up to 2680 W h L−1. Record tap density is achieved due to the formation of single crystal particles with spherical-like shapes through adjustment of the lithium chemical potential by using K2SO4 as a solvent during the single crystal growth. The designed single crystal NMC622 and NMC811 cathode materials are promising for applications in batteries with high specific energy and long-term cycling life.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00223J
P3-type K0.6Cr0.6Ti0.4O2 is synthesized via a solid-state method and is tested as a positive electrode for potassium-ion batteries. It operates at a higher potential of Eave. = 3.14 V vs. K/K+, while delivering a reversible capacity superior to 40 mA h g−1 in a K cell. Excellent reversibility as an electrode material is achieved with a 3.9 V cutoff based on solid-state redox reaction of Cr ions. An in situ X-ray diffraction study reveals a reversible phase transition during K+ ion extraction/insertion. Furthermore, the excellent cyclability for 500 cycles at a rate of 40 mA g−1 coupled with good rate capability demonstrates its advantage as the host structure for potassium ion storage applications.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00161F
In this study, two green organic solvents are reported in LiNi1/3Co1/3Mn1/3O2 (NMC111)-based slurry preparation and subsequent cathode fabrication for Li ion batteries. NMC111, conductive carbon and poly(vinylidene fluoride) binder composite slurries prepared with methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean) and dimethyl isosorbide (DMI) exhibit mechanically stable, crack-free uniform coating structures. Both slurries showed similar shear-thinning viscosity behavior that suggests similar processibility during electrode casting and coating. When used as the cathode in Li/NMC111 half cells, the electrode slurries prepared with PolarClean show promising electrochemical performance metrics with an average specific charge capacity of 155 ± 1 mA h g−1 at C/10 over 100 cycles, comparable to the films (152 ± 3 mA h g−1 at C/10) prepared with traditional N-methyl pyrrolidone (NMP) solvent. The use of PolarClean points to a potential route to replace toxic NMP in cathode fabrication without altering the manufacturing process. However, electrodes prepared with DMI demonstrate inferior electrochemical performance with an average charge capacity of 120 mA h g−1. Nonetheless, DMI may still offer some promising features and warrants further detailed investigation in terms of compatible electrolyte, tailoring the slurry preparation, and casting conditions.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00150K
When Russia invaded Ukraine on the 24th of February 2022, this led to many acts of solidarity with Ukraine, including support for its electricity system. Just 20 days after the invasion started, the Ukrainian and Moldovan power grids were synchronized to the Continental European power grid to provide stability to these grids. Here, we present an initial analysis of how this synchronization affected the statistics of the power grid frequency and cross-border flows of electric power within Continental Europe. We observe faster inter-area oscillations, an increase in fluctuations and changes in the cross-border flows in and out of Ukraine and surrounding countries as an effect of the synchronization with Continental Europe. Overall these changes are small such that the now connected system can be considered as stable as before the synchronization.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00190J
Measuring and interpreting the efficiency of a thermo–photocatalytic reaction is key in the quest to define synergy for chemical reactions taking place under dual thermo–photo excitation. The analysis of the efficiency parameter requires multiple facets of the problem to be taken into account, demanding a detailed study of the chemical, photon and global energy balances of the reaction. This manuscript discussed how to approach such a goal, starting from using mathematical frameworks for the measurement of the three mentioned facets of the efficiency parameter with the help of the corresponding excess functions and ending with the interpretation of synergy through an adequate physico-chemical investigation using modern operando spectroscopic and theoretical tools.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00226D
Oxyethylene surfactants were investigated as electron donors for thermoelectric (TE) carbon nanotubes (CNTs). The oxygen-barrier properties of the surfactant wrapping the NT surface and electron-donating effect of oxyethylene oxygen atoms enabled the preparation of n-type CNTs. The TE output of these NTs was comparable with that of conventionally used dopants.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90031A
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90029G
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00285J
Development of aviation and aerospace fuels requires deep insight into the pyrolysis and combustion mechanisms. However, rapid and complex reactions during fuel combustion make it difficult to accurately describe the free radicals, reaction paths and other relevant details in large-scale reaction systems through experiments or quantum mechanics. The molecular dynamics (MD) simulation based on reaction force-fields (ReaxFF) is an effective method to solve the above problems, which can reveal the overall reaction mechanism in the fuel combustion process by dynamically describing the breakage and formation of bonds. Here in, the recent progress of ReaxFF MD in exploring the pyrolysis and combustion mechanism of aviation fuels, aerospace fuels and energetic additives is summarized, especially for aviation kerosene model substitutes, high-density aviation fuels, aerospace fuels and energetic additives under various conditions. Finally, the shortcomings of ReaxFF MD simulation in describing fuel pyrolysis or combustion systems are discussed, and the application prospect of ReaxFF MD simulation in the fuel field is prospected.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00099G
Spinel type lithium manganese oxides (LMOs) are promising adsorption materials for selective recovery of lithium from salty brines. In this work a lithium-ion sieve material, H1.6Mn1.6O4, derived from Li1.6Mn1.6O4, a spinel type LMO, was successfully prepared via hydrothermal synthesis. This lithium-ion sieve, H1.6Mn1.6O4, was then used in laboratory tests to adsorb Li+ from a generic LiCl solution and geothermal brine from Bruchsal geothermal power plant. Desorption experiments were performed with the following desorption solutions: ammonium peroxydisulfate ((NH4)2S2O8), sodium peroxydisulfate (Na2S2O8), acetic acid (CH3COOH), sulfuric acid (H2SO4), carbonic acid (H2CO3), ascorbic (C6H8O6) and hydrochloric acid (HCl). The results showed that C6H8O6 led to adsorbent destruction and only small amount of lithium was desorbed with H2CO3. CH3COOH and (NH4)2S2O8 showed the best desorption performance with high lithium recovery and low Mn dissolution. The kinetic experiments indicate that more than 90% of equilibrium was reached after 4 hours. A decline in the adsorption/desorption capacity was measured for all desorption agents after eight cycles in the long-term experiments. These long-term tests revealed that higher lithium recovery in desorption with HCl and CH3COOH was achieved compared to (NH4)2S2O8. On the other hand, the use of CH3COOH and (NH4)2S2O8 seems to be advantageous to HCl because of lower Mn dissolution. According to the XRD results, the spinel structure of the treated adsorbents was preserved, but a weakening of the peak intensity was observed. Analyzing the adsorbent composition after eight cycles, an accumulation of competing ions was observed. This was especially remarkable when acetic acid was used.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00315E
As one of the semi-reactions of water splitting, electrocatalytic oxygen evolution reactions (OERs) are key process to generate sustainable energy. Co-based spinel oxides are deemed as promising OER electrocatalysts, but the low intrinsic activity limits their further practical applications. Herein, we report an effective strategy to synthesize CoCeMn coordination-driven self-assembled aggregates (CDSAAs) by a one-pot multi-step method. It is different from the common mixed addition method to synthesize trimetallic nanomaterials. Subsequently, CoCeMn-CDSAAs served as self-templates, and Mn and Se co-doped CeO2@Co3O4 porous core–shell nanospheres (MnSe–CeO2@Co3O4) were obtained after calcination and selenization treatments. It is worth mentioning that CeO2 and the doping Mn/Se elements increase the oxygen vacancy content and the ratio of Co3+/Co2+ on the surface respectively and can effectively accelerate the four-electron transfer process of OERs. Moreover, the special porous core–shell structure exposes more active sites and is also useful for boosting OER performance. When explored as an anode electrocatalyst for OERs, MnSe–CeO2@Co3O4 exhibits excellent OER performance (284 mV@10 mA cm−2) and a long-time stability of 40 h in an alkaline medium. This work provides a feasible idea for the construction of multi-component porous core–shell nanoelectrocatalysts with non-noble metals.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00252C
A combination of lithium bis(fluorosulfonyl)imide (LiFSI) and LiNO3 is designed to improve the oxidation resistance of cyclic ether (tetrahydrofuran) electrolyte at conventional concentration (1M LiFSI). The addition of NO3− results in the formation of a uniform N- and F-rich cathode electrolyte interphase, which enables 90% capacity retention of Li||LiNi0.80Co0.10Mn0.10O2 batteries over 80 cycles coupled with a thin lithium metal anode (50 μm) and a high-capacity cathode (∼3 mA h cm−2).
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00292B
Triphylite-structured lithium iron/manganese phosphates have captured rapt attention as prospective positive electrodes for Li-ion batteries, targeted to automotive applications. Here we report on a strategy to improve the power characteristics of Mn-doped LiFePO4 cathode materials by introducing extra Li at the transition metal site (Li-rich) via a facile solvothermal synthesis route. The crystal structure refinement based on joint synchrotron and neutron powder diffraction data unambiguously confirmed the formation of a Li-rich phase, with additional validation coming from scanning transmission electron microscopy, electron energy loss spectroscopy, and 57Fe Mössbauer spectroscopy. The particularly created defect structure of the Li-rich Li1+δ(Fe0.5Mn0.5)1−δPO4 with additional Li+ ions residing at the 3d-metal site enables the extended solid solution region of the Li ion de/intercalation mechanism established using operando synchrotron X-ray powder diffraction. The suggested strategy offers an advanced electrochemical behavior of the materials that exhibit specific capacities of over 158 mAh g−1 at C/10 and 120 mAh g−1 at 10C, with retention of 84 ± 4% after 500 cycles at 10C.
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